L-Tartaric acid

Description

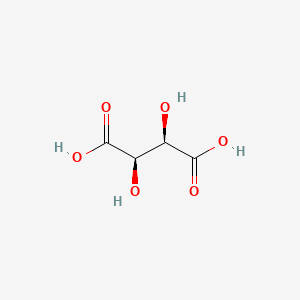

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R)-2,3-dihydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O6/c5-1(3(7)8)2(6)4(9)10/h1-2,5-6H,(H,7,8)(H,9,10)/t1-,2-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEWJPZIEWOKRBE-JCYAYHJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O6, Array, H2C4H4O6 | |

| Record name | L(+)-TARTARIC ACID, TARTARIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | TARTARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0772 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | tartaric acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Tartaric_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

132517-61-4 | |

| Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132517-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8023632 | |

| Record name | L-Tartaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid, Colourless or translucent crystalline solid or white crystalline powder, Solid; [Merck Index] Colorless or translucent odorless solid; [JECFA] White odorless crystals; [Alfa Aesar MSDS], Solid, WHITE CRYSTALLINE POWDER., colourless or translucent crystals, or a white, fine to granular crystaline powder which is odourless with an acid taste | |

| Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L(+)-TARTARIC ACID, TARTARIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | L-Tartaric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19086 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Tartaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000956 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TARTARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0772 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Tartaric acid (+)-, (-)-, (+\/-)-, meso- | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/463/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Flash Point |

210 °C c.c. | |

| Record name | TARTARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0772 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

582 mg/mL at 20 °C, Solubility in water, g/l at 20 °C: 1400 (very soluble), soluble in water and alcohol; 1 gm in 0.8 ml water, 1 g in 3 ml 95% alcohol (in ethanol) | |

| Record name | Tartaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000956 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TARTARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0772 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Tartaric acid (+)-, (-)-, (+\/-)-, meso- | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/463/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

Relative density (water = 1): 1.79 | |

| Record name | TARTARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0772 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00000015 [mmHg] | |

| Record name | L-Tartaric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19086 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

87-69-4, 133-37-9 | |

| Record name | (+)-Tartaric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tartaric acid [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-Tartaric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-tartaric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09459 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | tartaric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759609 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Tartaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-tartaric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.606 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TARTARIC ACID, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4J4Z8788N8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TARTARIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4888I119H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tartaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000956 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TARTARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0772 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

Between 168 °C and 170 °C, 169 °C, 206 °C | |

| Record name | L(+)-TARTARIC ACID, TARTARIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Tartaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000956 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TARTARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0772 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Historical and Conceptual Foundations of L + Tartaric Acid Research

Pioneering Discoveries in Chirality and Optical Activity

The concept of chirality, or "handedness" in molecules, and their ability to rotate plane-polarized light, known as optical activity, were first observed and then rigorously explored through the study of tartaric acid.

Early Observations of Polarized Light Rotation by Jean-Baptiste Biot (1832)

The phenomenon of optical activity was initially observed by the French physicist Jean-Baptiste Biot. wikipedia.orglibretexts.orglibretexts.org As early as 1815, Biot discovered that the rotation of the plane of light polarization was not confined to crystalline substances but could also be observed in certain liquids and even vapors, leading him to correctly conclude that this rotation was a characteristic of individual molecules. encyclopedia.comencyclopedia.com In 1832, Biot commenced a dedicated study of tartaric acid, a substance of biological origin, and its capacity to rotate polarized light. tartarics.comlibretexts.orglibretexts.orgencyclopedia.comencyclopedia.comwikipedia.orgchemistryviews.orgucsd.edu By 1836, he published a significant paper detailing the rotatory power of tartaric acid under various conditions, noting an unusual "anomalous dispersion" where the rotation depended on the color of light in a manner different from other substances he had investigated. encyclopedia.comencyclopedia.com Biot's meticulous observations provided the initial empirical evidence for the existence of optically active organic compounds, setting the stage for deeper investigations into the molecular basis of this property. wikipedia.orglibretexts.orgreagent.co.uk

Louis Pasteur's Contributions to Stereoisomerism and Enantiomer Separation (1848, 1857)

Building upon Biot's work, Louis Pasteur made groundbreaking contributions to the understanding of stereoisomerism and the separation of enantiomers. tartarics.comencyclopedia.comwikipedia.org In 1848, while studying the sodium ammonium (B1175870) salt of racemic tartaric acid, Pasteur made a pivotal discovery: he observed that under certain conditions, the salt crystallized into two distinct types of hemihedral crystals. tartarics.comlibretexts.orglibretexts.orgwikipedia.orgvinetur.comwikipedia.orgwidener.eduuni-hamburg.de These two crystal forms were non-superimposable mirror images of each other. wikipedia.orguni-hamburg.de Through painstaking manual separation of these "left-handed" and "right-handed" crystals using tweezers, Pasteur dissolved each type in water. tartarics.comlibretexts.orglibretexts.orgwikipedia.orguni-hamburg.de He then observed that solutions of the two crystal forms rotated plane-polarized light in equal but opposite directions—one clockwise (dextrorotatory) and the other counterclockwise (levorotatory). libretexts.orglibretexts.orgvinetur.comuni-hamburg.de This experiment marked the first successful resolution of a racemic mixture into its individual enantiomers and the first preparation of a pure sample of levotartaric acid. tartarics.comlibretexts.orglibretexts.orgchemistryviews.org

Pasteur's insights extended further in 1857 when he discovered the phenomenon of enantioselectivity. wikipedia.orgresearchgate.net He observed that certain microorganisms, specifically a mold, selectively consumed and fermented only the dextrorotatory form of tartaric acid from a racemic mixture, leaving the levorotatory form untouched. ucsd.eduwikipedia.orgresearchgate.net This demonstrated that living systems could distinguish between mirror-image molecules, providing early evidence for the chiral nature of biological processes.

Chemical Isolation by Carl Wilhelm Scheele (1769)

Long before the discoveries of Biot and Pasteur, tartaric acid was known in its partially purified form, referred to as "tartar," to ancient civilizations like the Greeks and Romans, as it was a byproduct of wine fermentation. britannica.comtartarics.comlinanwindow.com However, the isolation of the free acid in a purified chemical form was achieved by the Swedish chemist Carl Wilhelm Scheele in 1769. britannica.comtartarics.comwikipedia.orgvinetur.comlinanwindow.com Scheele successfully isolated tartaric acid by boiling tartar (potassium hydrogen tartrate) with chalk, and then decomposing the resulting product with sulfuric acid. linanwindow.com This pioneering chemical isolation provided the pure substance that would later become central to the study of optical activity and stereochemistry.

The Foundational Role of L-(+)-Tartaric Acid in Stereochemistry Theory Development

L-(+)-Tartaric acid, the naturally occurring dextrorotatory form, played an unparalleled foundational role in the development of stereochemistry. britannica.comtartarics.comlibretexts.orgwikipedia.orgucsd.edu Pasteur's meticulous work with its various forms revealed that the optical inactivity of "racemic acid" was not due to an inherent lack of optical activity, but rather to its being an equal mixture of two optically active, mirror-image forms that canceled each other's effects. libretexts.orgwidener.edu This critical insight led to the recognition of enantiomerism, the existence of molecules that are non-superimposable mirror images of each other, and laid the conceptual foundation for stereochemistry as a distinct field of study. wikipedia.orglibretexts.orglibretexts.orgreagent.co.ukwikipedia.orguni-hamburg.de

Tartaric acid is particularly significant because it contains two chiral carbon atoms. While a compound with 'n' chiral centers typically has 2n stereoisomers, tartaric acid is an exception, existing in three stereoisomeric forms: L-(+)-tartaric acid, D-(-)-tartaric acid (the enantiomer), and meso-tartaric acid. britannica.comuni-hamburg.deresearchgate.net Meso-tartaric acid is optically inactive despite possessing chiral centers, because it contains an internal plane of symmetry, leading to intramolecular compensation of optical rotation. uni-hamburg.deresearchgate.net This unique characteristic further deepened the understanding of stereoisomerism, distinguishing between external compensation (in racemic mixtures) and internal compensation (in meso compounds). researchgate.net The observations made with tartaric acid directly influenced later theoretical advancements, such as Jacobus H. van 't Hoff and Joseph Le Bel's independent proposals in 1874, which explained optical activity based on the tetrahedral arrangement of atoms around carbon, thus providing a structural basis for the chirality first observed in tartaric acid. wikipedia.orgreagent.co.ukresearchgate.net

Biosynthesis and Metabolic Pathways of L + Tartaric Acid in Biological Systems

Elucidation of Biosynthetic Pathways in Higher Plants

D-gluconic Acid C4/C5 Pathway in Leguminous Species.

Beyond Ascorbic acid, D-gluconic acid can also serve as a precursor for L-(+)-Tartaric acid synthesis, particularly in leguminous species frontiersin.orgnih.gov. In this pathway, D-gluconic acid undergoes a direct conversion to 5-keto-D-gluconic acid through an unidentified oxidation step frontiersin.orgnih.gov. Following this initial conversion, the subsequent steps leading to the formation of L-(+)-Tartaric acid are thought to be analogous to those proposed for the Asc C4/C5 pathway frontiersin.orgnih.gov.

Identification and Characterization of Key Biosynthetic Enzymes.

Despite significant research, the specific enzymes responsible for many steps in the L-(+)-Tartaric acid biosynthetic pathways in plants remain largely uncharacterized frontiersin.orgnih.gov. However, some progress has been made in identifying and characterizing key enzymatic players. For instance, 2-keto-L-gulonate reductase (2-KGR) has been identified as an enzyme that efficiently reduces 2-keto-L-gulonic acid to L-idonic acid in Vitis vinifera mdpi.compeerj.com.

Aldo-keto Reductase (Vv2KGR) Activity.

Aldo-keto reductase (Vv2KGR) has been identified in Vitis vinifera as an enzyme crucial for L-TA biosynthesis. Vv2KGR functions by efficiently reducing 2-keto-L-gulonic acid, a breakdown product of ascorbic acid, to L-idonic acid nih.govresearchgate.net. This enzyme is categorized within the D-isomer-specific 2-hydroxyacid dehydrogenase superfamily, sharing the highest sequence similarity with hydroxypyruvate reductase isoform 2 in Arabidopsis thaliana nih.govresearchgate.net.

Vv2KGR utilizes NADPH as its preferred coenzyme for its catalytic activity nih.govresearchgate.net. Beyond its primary role in L-TA biosynthesis, Vv2KGR exhibits broad substrate specificity, demonstrating activity towards compounds such as glyoxylate (B1226380), pyruvate (B1213749), and hydroxypyruvate, with the highest catalytic efficiency observed for glyoxylate nih.govresearchgate.net. The X-ray crystal structure of Vv2KGR has been resolved at a resolution of 1.58 Å, providing structural insights into its function nih.govresearchgate.net. Furthermore, the transcriptional profile of Vv2KGR aligns with the accumulation patterns of L-TA during grape fruit development, underscoring its pivotal role in this biosynthetic pathway mdpi.com.

Table 1: Vv2KGR Substrate Specificity and Coenzyme Preference

| Substrate (Product) | Enzyme Activity (Relative) | Preferred Coenzyme | Citation |

| 2-keto-L-gulonic acid (L-idonic acid) | High | NADPH | nih.govresearchgate.net |

| Glyoxylate | Highest Catalytic Efficiency | NADPH | nih.govresearchgate.net |

| Pyruvate | Active | NADPH | nih.govresearchgate.net |

| Hydroxypyruvate | Active | NADPH | nih.govresearchgate.net |

Research on Transketolase (TK) and Tartaric Acid Semialdehyde Dehydrogenase (TSAD).

The precise involvement of transketolase (TK) and tartaric acid semialdehyde dehydrogenase (TSAD) in the synthesis of L-TA in grapevines remains an area requiring further confirmation mdpi.comfrontiersin.org. While 5-keto-D-gluconate (5-KGA) is recognized as an intermediate in the grapevine L-TA biosynthetic pathway, the specific enzyme responsible for its conversion has not yet been definitively identified mdpi.com. Early research by Saito et al. (1984) identified 5-KGA as a metabolite derived from ascorbic acid in immature grape slices mdpi.com.

Speculation suggests that 5-KGA could serve as a substrate for a dedicated transketolase, and that subsequent oxidation of the resulting four-carbon semialdehyde by a succinate (B1194679) semialdehyde dehydrogenase homolog might lead to the formation of L-TA pnas.orgnih.gov. In a notable study, Wang et al. (2022) engineered a mutant transketolase, TKTA-M, from Escherichia coli (K12 strain). This engineered enzyme successfully catalyzed the formation of tartaric acid semialdehyde from 5-KGA mdpi.comresearchgate.net. TKTA-M demonstrated a significantly enhanced specific activity on D-glyceraldehyde, showing a 9.25-fold increase compared to the wild-type enzyme researchgate.net. Furthermore, it facilitated the synthesis of tartaric acid semialdehyde from 5-keto-D-gluconate with a molar conversion rate of 55.34% researchgate.net. Despite these advancements, the specific characteristics and definitive roles of TK and TSAD in the context of plant L-TA synthesis necessitate continued investigation and validation mdpi.comfrontiersin.org.

Table 2: Engineered Transketolase (TKTA-M) Activity

| Enzyme | Substrate | Product | Specific Activity (U/mg) | Molar Conversion Rate | Citation |

| Wild-type TKTA | D-glyceraldehyde | - | 0.71 ± 0.02 | - | researchgate.net |

| TKTA-M (R358I/H461S/R520Q) | D-glyceraldehyde | - | 6.57 ± 0.14 (9.25x WT) | - | researchgate.net |

| TKTA-M | 5-keto-D-gluconate, ethanolaldehyde | Tartaric acid semialdehyde | - | 55.34% | researchgate.net |

Regulation by GDP-L-Galactose Phosphorylase (GGP/VTC2).

GDP-L-galactose phosphorylase (GGP), also known as VTC2 (and VTC5 in Arabidopsis thaliana), plays a pivotal role in the L-galactose pathway, which is the primary route for ascorbic acid (AsA) biosynthesis in plants mdpi.comresearchgate.netnih.govmdpi.com. AsA serves as a crucial precursor for L-TA synthesis in grapes mdpi.comfrontiersin.orgpnas.org.

Microbial Metabolism and Catabolism of Tartaric Acid Isomers.

Microorganisms exhibit a remarkable capacity for metabolizing various organic acids, including the optical isomers of tartaric acid. Both bacteria and fungi possess the ability to oxidize or dehydrate L-, D-, and meso-tartaric acid, yielding products such as oxaloacetic acid, glyoxylic acid, and glyceric acid mdpi.com. These metabolic processes allow these microorganisms to utilize tartaric acid as a carbon source mdpi.com. The catabolism of tartaric acids by Pseudomonas strains, for instance, is an inducible process, necessitating the presence of specific inducible transport systems in addition to the required dehydrases microbiologyresearch.org.

Utilization of D-tartrate by E. coli and Pseudomonas spp.

D-tartrate serves as a carbon source for various microorganisms, notably Escherichia coli and Pseudomonas spp. frontiersin.orgnih.govbiorxiv.org. Its utilization typically proceeds through oxidation to oxaloacetate or glycerate, ultimately leading to pyruvate frontiersin.orgnih.gov. Under anaerobic conditions, E. coli can metabolize D-tartrate via the L-malate pathway, involving enzymes like fumarase FumB and the antiporter DcuB nih.gov. Interestingly, some gut bacteria are known to specifically degrade D-tartaric acid, despite the fact that D-tartaric acid has no known natural source biorxiv.org.

Within the Pseudomonas genus, studies have revealed phylogenetic distinctions in D-tartrate utilization. Specifically, strains belonging to Pseudomonas cichorii subclade 2 are capable of utilizing D-tartrate as a sole carbon source, a capability not observed in subclade 1 strains researchgate.net. Genetic analysis of this phenomenon identified an approximately 7.1 kb region, specific to subclade 2, which is involved in D-tartrate utilization. This region contains the tarD gene, encoding a putative enzyme, and the dctA gene, encoding a transporter for D-tartrate researchgate.net.

L-tartrate Catabolism by Agrobacterium vitis and Botrytis cinerea.

L-tartrate, the predominant isomer found in grapes, is subject to catabolism by specific microbial species. Agrobacterium vitis, a bacterium commonly associated with grapevines, is capable of utilizing L-tartrate for carbon fixation frontiersin.orgnih.gov. Research has shown that A. vitis possesses genes encoding enzymes dedicated to tartaric acid degradation mdpi.comasm.org. For instance, the tartrate utilization plasmid (pTrAB4) found in the A. vitis nopaline (B31955) strain AB4 contains a 5.65-kb region encompassing four intact open reading frames (ORFs), designated ttuABCD, which are essential for tartrate-dependent growth. The ttuA gene is believed to function as the regulatory gene for this tartrate utilization operon asm.org. The ability of Agrobacterium to metabolize tartrate is thought to contribute to its colonization of the host plant scispace.com.

Another significant microorganism involved in L-tartrate catabolism is the fungus Botrytis cinerea. This fungus can catabolize L-tartrate present in grape must, leading to the production of various organic acids, including malate, pyruvate, acetate, oxalate, and oxaloacetate frontiersin.orgnih.gov. The reduction of L-tartaric acid levels by Botrytis cinerea activity has been suggested as a potential mechanism to improve the tartrate stability of wines mdpi.com.

Genetic and Molecular Regulation of Tartaric Acid Biosynthesis in Plants.

The biosynthesis of L-TA in plants, particularly in grapevines, represents a unique metabolic pathway that derives from the degradation of ascorbic acid (vitamin C) nih.govnih.gov. While the chemical intermediates involved in L-TA biosynthesis have been identified through various studies, the complete elucidation of all specific enzymes responsible for these reactions has presented a considerable challenge nih.gov.

Recent research has made strides in this area, leading to the identification and characterization of key enzymes such as Vv2KGR (an aldo-keto reductase) and L-idonate dehydrogenase (L-IdnDH) nih.govmdpi.comfrontiersin.orgnih.gov. L-IdnDH, specifically the VvLIDH3 isoform, catalyzes the conversion of L-idonate to 5-keto-D-gluconic acid, a step considered to be rate-limiting in the pathway frontiersin.orgnih.gov.

Advancements in genomic studies and co-expression network analyses are proving instrumental in identifying genes pertinent to L-TA biosynthesis frontiersin.orgpnas.org. For example, databases like VTC-Agg facilitate the search for genes that exhibit high co-expression with known L-TA pathway genes such as VvLidh3 and Vv2kgr frontiersin.org. Notably, transcripts highly co-expressed with VvLidh3 include a putative GDP-D-mannose pyrophosphorylase gene (VvVtc1), while those co-expressed with Vv2kgr include an L-galactose-1-phosphate phosphatase gene (VvVtc4). These findings suggest a close regulatory interplay between the AsA and L-TA biosynthetic pathways frontiersin.org. Furthermore, Genome-Wide Association Studies (GWAS) have been applied to Vitis accessions to pinpoint genetic loci associated with L-TA accumulation frontiersin.orgnih.gov.

Transcription factors are recognized for their vital role in regulating the biosynthesis of plant metabolites by interacting with the promoter regions of genes encoding key enzymes mdpi.com. Although L-TA biosynthesis is generally thought to occur in the cytosol of plant cells, the proposed involvement of enzymes like transketolase and succinate semialdehyde dehydrogenase, along with studies on the localization of L-idonate dehydrogenase, suggest that other cellular compartments and potentially the apoplast may also play roles in grape L-TA biosynthesis frontiersin.orgnih.gov. Once synthesized, L-TA is predominantly sequestered within the plant cell vacuole frontiersin.orgnih.gov.

Transcript and Metabolite Profiling for Pathway Elucidation.

Transcript and metabolite profiling have proven instrumental in identifying the genes and metabolic intermediates involved in the biosynthesis of L-(+)-Tartaric acid in biological systems, especially in grape berries. Research indicates that L-(+)-Tartaric acid biosynthesis initiates with L-ascorbic acid (Vitamin C). wikipedia.orgnih.govnih.gov

One primary pathway proposed for L-(+)-Tartaric acid formation in Vitaceae (grapevine family) involves the conversion of L-ascorbic acid to 2-keto L-gulonic acid, which is then reduced to L-idonic acid. The subsequent oxidation of L-idonic acid to 5-keto-D-gluconate is considered a crucial, potentially rate-limiting, step in this pathway. wikipedia.orgnih.govnih.govmassbank.jpontosight.ai This six-carbon intermediate (5-keto-D-gluconate) is then believed to undergo cleavage, specifically between carbons four and five, to yield a four-carbon intermediate, possibly tartaric acid semialdehyde, which is finally oxidized to produce L-(+)-Tartaric acid. massbank.jpontosight.ai

Another proposed pathway involves the cleavage of L-ascorbic acid between carbons two and three, leading to the formation of oxalic acid and L-threonic acid, with L-threonic acid subsequently being oxidized to L-(+)-Tartaric acid. However, the direct pathway involving C4/C5 cleavage is thought to be predominant in Vitaceae. wikipedia.orgontosight.ai

Transcriptomic studies have identified candidate cDNAs from genes that are expressed at specific developmental stages and in tissues relevant for L-(+)-Tartaric acid biosynthesis in grape berries. Enzymological analyses of these candidates have further confirmed their activity in the proposed rate-limiting steps of the pathway from Vitamin C to L-(+)-Tartaric acid in higher plants. wikipedia.orgnih.govnih.gov

Table 1: Key Intermediates and Enzymes in L-(+)-Tartaric Acid Biosynthesis (Vitaceae)

| Step | Reactant | Enzyme (Proposed/Confirmed) | Product | Pathway Significance |

| 1 | L-Ascorbic acid | Uncharacterized steps | 2-keto L-gulonic acid | Initial conversion from Vitamin C ontosight.ai |

| 2 | 2-keto L-gulonic acid | Reduction | L-idonic acid | Intermediate formation ontosight.ai |

| 3 | L-idonic acid | L-Idonate dehydrogenase (L-IdnDH) | 5-keto-D-gluconate | Proposed rate-limiting step wikipedia.orgnih.govnih.govmassbank.jpontosight.ai |

| 4 | 5-keto-D-gluconate | Unknown enzyme (C4/C5 cleavage) | L-(+)-Tartaric acid semialdehyde (possible) | Cleavage to 4-carbon intermediate massbank.jpontosight.ai |

| 5 | L-(+)-Tartaric acid semialdehyde (possible) | Oxidation | L-(+)-Tartaric acid | Final product formation massbank.jpontosight.ai |

Impact of Gene Deletion on Vitamin C Accumulation.

Further insights into the biosynthesis of L-(+)-Tartaric acid and its relationship with Vitamin C levels have been gained through studies involving gene deletion. A significant finding emerged from the examination of Ampelopsis aconitifolia, a species closely related to Vitis. This species is notably a non-tartrate-forming plant. wikipedia.orgnih.govnih.gov

Molecular analyses revealed that Ampelopsis aconitifolia lacks a specific gene encoding L-idonate dehydrogenase (L-IdnDH), an enzyme crucial for the oxidation of L-idonic acid, which is a proposed rate-limiting step in L-(+)-Tartaric acid biosynthesis from Vitamin C. massbank.jpnih.gov The absence of this gene directly correlates with the inability of A. aconitifolia to accumulate L-(+)-Tartaric acid. wikipedia.orgnih.govnih.govmassbank.jp

Crucially, this gene deletion has a profound impact on Vitamin C accumulation. Berries from Ampelopsis aconitifolia accumulate significantly higher levels of Vitamin C—in excess of three times the amount found in comparably ripe berries of tartrate-accumulating species like Vitis vinifera. wikipedia.orgnih.govnih.govfishersci.se This observation strongly suggests that the biosynthesis of L-(+)-Tartaric acid acts as a metabolic sink for L-ascorbic acid. Therefore, modulating the L-(+)-Tartaric acid biosynthetic pathway, particularly by targeting genes like L-IdnDH, could offer a rational strategy for developing grape varieties (or other plants) with enhanced Vitamin C content. wikipedia.orgnih.govnih.govfishersci.se

Table 2: Comparative Metabolite Levels in Tartrate-Accumulating vs. Non-Tartrate-Forming Species

| Species | L-(+)-Tartaric Acid Accumulation | Vitamin C Accumulation | Key Genetic Factor | Implication |

| Vitis vinifera (Grape) | High | Normal | L-IdnDH gene present and active wikipedia.orgnih.govnih.govmassbank.jp | L-Ascorbic acid converted to L-(+)-Tartaric acid wikipedia.orgnih.govnih.gov |

| Ampelopsis aconitifolia | Negligible/Absent | >3x Higher than Vitis | L-IdnDH gene deleted/absent wikipedia.orgnih.govnih.govmassbank.jpnih.gov | L-Ascorbic acid accumulates due to blocked conversion to L-(+)-Tartaric acid wikipedia.orgnih.govnih.gov |

Advanced Synthetic Methodologies for L + Tartaric Acid and Its Stereoisomers

Enzymatic and Biocatalytic Synthesis

Microbial-based methods are regarded as simpler and more economical for producing L-(+)- and D-(−)-tartaric acid compared to chemical synthesis, which often yields a less soluble racemic mixture. mdpi.com The core of these biocatalytic methods is the use of specific enzymes that can perform stereoselective transformations. mdpi.comresearchgate.net

Utilization of cis-Epoxysuccinate Hydrolase (CESH)

A key enzyme in the biocatalytic production of tartaric acid is cis-epoxysuccinate hydrolase (CESH). mdpi.comresearchgate.net This enzyme belongs to the epoxide hydrolase family and asymmetrically hydrolyzes cis-epoxysuccinate to yield enantiomerically pure L-(+)- or D-(−)-tartaric acid. mdpi.comresearchgate.net The use of bacteria with CESH activity for L-(+)-tartaric acid synthesis was one of the earliest applications of an epoxide hydrolase in the industry. mdpi.comresearchgate.net CESH is notable because its substrate is a small, hydrophilic, and mirror-symmetric molecule, and the enzymatic conversion results in products with exceptionally high enantiomeric purity, often approaching 100% enantiomeric excess (ee). mdpi.comresearchgate.netnih.gov

The enantioselective synthesis of L-(+)- and D-(−)-tartaric acids has been effectively accomplished using bacteria that exhibit CESH activity. mdpi.comresearchgate.netnih.gov The enzyme exists in two forms, CESH[L] and CESH[D], which respectively produce L-(+)-tartaric acid and D-(−)-tartaric acid. researchgate.net This high product enantioselectivity is a major advantage of the biocatalytic route. mdpi.comresearchgate.net Numerous bacterial species that produce either CESH[L] or CESH[D] have been identified and are distributed across more than ten genera. mdpi.comresearchgate.net

Table 1: Examples of Microbial Strains Producing CESH for Tartaric Acid Synthesis

| Strain | CESH Type | Product |

|---|---|---|

| Rhodococcus opacus | CESH[L] | L-(+)-Tartaric Acid |

| Nocardia tartaricans | CESH[L] | L-(+)-Tartaric Acid |

| Klebsiella sp. | CESH[L] | L-(+)-Tartaric Acid |

| Alcaligenes sp. | CESH[D] | D-(−)-Tartaric Acid |

Source: Adapted from research on CESH-producing bacteria. researchgate.net

CESHs are unique epoxide hydrolases that exhibit high stereoselectivity and regioselectivity. mdpi.com The high specificity is attributed to the precise positioning of the cis-epoxysuccinate substrate within the enzyme's active site. mdpi.com Recent structural studies have begun to elucidate the catalytic mechanisms. The crystal structures of CESH[L] have been determined in various forms (ligand-free, product-complexed, and intermediate forms), providing insight into its stereo-catalytic mechanism. researchgate.net Similarly, the crystal structure of a CESH[D] has also been reported, clarifying its stereoselective mechanism. researchgate.net These structural features ensure that the hydrolysis of the epoxide ring occurs in a highly controlled manner, leading to the formation of a single enantiomer of tartaric acid. mdpi.comresearchgate.net

For industrial applications, the stability of CESH is a critical factor, as purified CESHs can be unstable and sensitive to heat. researchgate.net To overcome this, process optimization strategies such as enzyme immobilization and the use of whole-cell catalysts are employed. researchgate.netnih.gov

Whole-Cell Catalysis: Using entire microbial cells as biocatalysts is a common industrial practice for tartaric acid synthesis. researchgate.net This approach protects the enzyme within its natural cellular environment, enhancing stability. researchgate.net

Enzyme Immobilization: Immobilizing the enzyme on a solid support can significantly improve its operational stability, including thermostability and pH stability, and allows for its reuse in continuous production processes. nih.gov For instance, recombinant CESH has been successfully immobilized on an agarose (B213101) matrix, which was then used for the continuous production of L-(+)-tartaric acid. nih.gov This method resulted in an immobilization efficiency of 94% and an activity yield of 95%. nih.gov The continuous enzymatic process achieved a specific catalytic efficiency of 104 mg U⁻¹ h⁻¹. nih.gov

To ensure a reliable and high-titer supply of the enzyme, recombinant DNA technology has been applied to produce CESH in microbial hosts. Genes encoding CESH[L] from various bacteria, including Rhodococcus opacus and Nocardia tartaricans, have been identified and expressed in host organisms like Escherichia coli. researchgate.netnih.gov For example, an engineered E. coli strain was developed to express recombinant CESH with a histidine tag, facilitating purification and immobilization. nih.gov The expressed enzyme demonstrated an activity of 262 U mg⁻¹. nih.gov These recombinant systems provide a powerful platform for producing large quantities of the enzyme for industrial biocatalysis. nih.gov

Chemoenzymatic Approaches for Stereoselective Production

Chemoenzymatic synthesis combines chemical reactions with biological catalysis to produce the target molecule. For tartaric acid, this approach typically involves the chemical synthesis of the substrate, cis-epoxysuccinate, followed by its enzymatic hydrolysis. chemicalbook.com A common pathway uses maleic acid or maleic anhydride (B1165640) as the starting material. chemicalbook.com The process involves two main steps:

Chemical Epoxidation: Maleic acid is subjected to an epoxidation reaction, often using hydrogen peroxide as an oxidant and a catalyst such as tungsten ([W]) or molybdenum ([Mo]), to form an intermediate, sodium epoxysuccinate. wikipedia.orgchemicalbook.com

Enzymatic Hydrolysis: The resulting cis-epoxysuccinate is then hydrolyzed using CESH, which stereoselectively converts it to the desired enantiomer of tartaric acid. chemicalbook.com

This chemoenzymatic route leverages the efficiency of chemical synthesis to produce the substrate and the high selectivity of the enzyme to ensure the final product has the correct stereochemistry. chemicalbook.com

Green Chemistry Protocols for L-(+)-Tartaric Acid Synthesis and Catalysis

In the pursuit of environmentally benign chemical processes, L-(+)-Tartaric acid has emerged as a significant compound, not only as a target molecule but also as a proponent of green chemistry. Its natural origin, biodegradability, and unique chemical properties make it an ideal candidate for developing sustainable synthetic methodologies.

Role in Deep Eutectic Solvents (DES) as Reaction Media and Catalysts

L-(+)-Tartaric acid and its derivatives serve as effective hydrogen-bond donors (HBDs) in the formation of Deep Eutectic Solvents (DESs). researchgate.netmdpi.com These solvents are mixtures of two or more solid components that, through hydrogen bonding, form a eutectic mixture with a melting point lower than that of the individual components. mdpi.com DESs are recognized for their green characteristics, including low toxicity, high thermal stability, low vapor pressure, and high biodegradability. mdpi.com

A notable example is the DES formed by combining L-(+)-Tartaric acid with choline (B1196258) chloride. researchgate.net This system has been successfully employed as a green reaction medium for the Clauson-Kaas reaction to synthesize various N-substituted pyrroles, achieving yields between 75-95%. researchgate.net Similarly, low-melting mixtures of L-(+)-tartaric acid and urea (B33335) derivatives have been utilized as a novel reaction medium for the synthesis of dihydropyrimidinones. In this application, the melt serves a triple function as the solvent, catalyst, and reactant, leading to good to excellent yields under mild conditions. uni-regensburg.de

The physical properties of these tartaric acid-based DESs, such as viscosity and glass transition temperature, can be tuned by altering the stoichiometric ratio of the components or by adding water. For instance, a DES prepared from choline chloride and L-(+)-tartaric acid diethyl ester at a 1:4 ratio exhibited a significant decrease in viscosity and glass transition temperature upon the addition of 10% water, which also substantially increased the solubility of the model drug diclofenac (B195802) diethylamine. nih.gov

Catalytic Applications in Aqueous Media

L-(+)-Tartaric acid has proven to be an efficient, inexpensive, safe, and non-toxic acid catalyst for organic transformations in aqueous media, aligning with the principles of green chemistry by using water as a solvent. researchgate.net

L-(+)-Tartaric acid has been effectively used to catalyze the one-pot synthesis of 1,2,4-triazolidine-3-thiones. This is achieved through the cyclocondensation of various aldehydes or ketones with thiosemicarbazide (B42300) in water at room temperature. tandfonline.com The use of 10 mol% of tartaric acid typically results in excellent yields of the desired heterocyclic products. tandfonline.com

Similarly, an efficient protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones has been developed using L-(+)-tartaric acid as a catalyst in water at room temperature. The reaction involves the condensation of 2-aminobenzamide (B116534) with a range of aldehydes. The presence of 20 mol% of L-tartaric acid was found to be optimal, affording the products in high yields.

Table 1: L-(+)-Tartaric Acid Catalyzed Synthesis of 1,2,4-Triazolidine-3-thiones in Water

| Entry | Aldehyde/Ketone | Product | Time (min) | Yield (%) | Reference |

| 1 | Benzaldehyde | 5-Phenyl-1,2,4-triazolidine-3-thione | 5 | 98 | tandfonline.com |

| 2 | 4-Methylbenzaldehyde | 5-(p-Tolyl)-1,2,4-triazolidine-3-thione | 5 | 96 | tandfonline.com |

| 3 | 2-Hydroxybenzaldehyde | 5-(2-Hydroxyphenyl)-1,2,4-triazolidine-3-thione | 10 | 90 | tandfonline.com |

| 4 | 4-Chlorobenzaldehyde | 5-(4-Chlorophenyl)-1,2,4-triazolidine-3-thione | 5 | 95 | tandfonline.com |

| 5 | 4-Nitrobenzaldehyde | 5-(4-Nitrophenyl)-1,2,4-triazolidine-3-thione | 10 | 92 | tandfonline.com |

| 6 | Acetophenone | 5-Methyl-5-phenyl-1,2,4-triazolidine-3-thione | 15 | 90 | tandfonline.com |

| 7 | Cyclohexanone | 4,5,6,7-Tetrahydro-1,2,4-benzotriazole-3-thione | 15 | 94 | tandfonline.com |

Reaction Conditions: Aldehyde/Ketone (1 mmol), thiosemicarbazide (1 mmol), L-(+)-tartaric acid (10 mol%), water, room temperature.

Table 2: L-(+)-Tartaric Acid Catalyzed Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones in Water

| Entry | Aldehyde | Product | Time (min) | Yield (%) | Reference |

| 1 | Benzaldehyde | 2-Phenyl-2,3-dihydroquinazolin-4(1H)-one | 15 | 95 | |

| 2 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one | 15 | 96 | |

| 3 | 4-Methylbenzaldehyde | 2-(p-Tolyl)-2,3-dihydroquinazolin-4(1H)-one | 20 | 92 | |

| 4 | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one | 25 | 90 | |

| 5 | 4-Hydroxybenzaldehyde | 2-(4-Hydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-one | 30 | 94 | |

| 6 | 4-Nitrobenzaldehyde | 2-(4-Nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one | 20 | 96 | |

| 7 | 3-Nitrobenzaldehyde | 2-(3-Nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one | 20 | 95 |

Reaction Conditions: Aldehyde (1 mmol), 2-aminobenzamide (1 mmol), L-(+)-tartaric acid (20 mol%), water (5 mL), room temperature.

Mechanisms and Advantages of Eco-friendly Reaction Conditions

The catalytic action of tartaric acid in these aqueous syntheses proceeds via protonation. For the formation of 2,3-dihydroquinazolin-4(1H)-ones, the proposed mechanism involves the activation of the aldehyde's carbonyl group by a proton from tartaric acid. This enhances the electrophilicity of the aldehyde, facilitating a nucleophilic attack by the amino group of 2-aminobenzamide. Subsequent dehydration yields an imine intermediate, which, after another protonation and cyclization, gives the final product.

The advantages of these green chemistry protocols are numerous:

Mild Reaction Conditions : The reactions are typically carried out at room temperature, reducing energy consumption. tandfonline.com

Green Reaction Media : Water is used as the solvent, which is non-toxic, non-flammable, and readily available.

High Yields and Short Reaction Times : The protocols offer excellent product yields in significantly shorter time frames compared to other methods.

Simple Workup : The products often precipitate from the reaction mixture and can be isolated by simple filtration, minimizing the use of organic solvents for extraction and purification.

Catalyst Profile : L-(+)-Tartaric acid is a naturally occurring, biodegradable, inexpensive, and non-toxic catalyst. researchgate.net

Chemical Synthesis Routes for Racemic and Meso-Tartaric Acid (for comparative and foundational understanding)

Synthetic routes to produce tartaric acid, particularly the racemic (DL) and meso isomers, often start from maleic acid or its anhydride. These methods provide a foundational understanding of tartaric acid synthesis, contrasting with the natural origins of the L-(+)-enantiomer.

Molybdenum- or Tungsten-Catalyzed Oxidation of Maleic Anhydride

A common and efficient method for synthesizing racemic tartaric acid involves the oxidation of maleic acid (derived from maleic anhydride) with hydrogen peroxide, catalyzed by molybdenum or tungsten compounds. sciencemadness.orgwikipedia.org

The process begins with the epoxidation of maleic acid by hydrogen peroxide in the presence of a catalyst like sodium tungstate (B81510) or tungstic acid. google.comresearchgate.net The catalyst reacts with hydrogen peroxide to form unstable pertungstic acids, which then oxidize the maleic acid to cis-epoxysuccinic acid. researchgate.net This epoxide is subsequently hydrolyzed under reflux conditions to yield Dthis compound. google.comresearchgate.net

Research has shown that nearly quantitative yields of pure racemic tartaric acid can be obtained by heating an aqueous solution of maleic acid and hydrogen peroxide at 80-100°C with tungstic acid as the catalyst. scribd.com The yield of tartaric acid is significantly influenced by the catalyst concentration, with a rapid increase in yield observed with up to 0.4% of tungstic oxide based on the weight of maleic anhydride. sciencemadness.org Molybdic acid has been shown to give similar results to tungstic acid. researchgate.net This synthetic route is valued for its use of inexpensive chemicals, simple operations, and the production of a high-quality product. scribd.com

Derivatives of L + Tartaric Acid: Synthesis and Advanced Applications in Chemical Research

Chiral Auxiliaries and Ligands in Asymmetric Organic Synthesis

Derivatives of L-(+)-tartaric acid are extensively utilized as chiral auxiliaries and ligands to control the stereochemical outcome of chemical reactions. These derivatives impose a chiral environment that favors the formation of one enantiomer or diastereomer over the other.

L-(+)-Tartaric acid and its esters, such as diethyl-L-tartrate, are cost-effective and readily available starting materials for the synthesis of stereochemically defined synthons. nih.gov These synthons are crucial building blocks in the asymmetric synthesis of complex organic molecules, including natural products and pharmaceuticals. nih.gov The inherent C2 symmetry and the presence of two stereocenters in tartaric acid allow for the unambiguous introduction of specific stereochemistry into a target molecule. nih.gov For instance, the 1,2-diol subunit present in tartrates is a common motif in many biologically active molecules, and its stereochemistry can be precisely controlled by using a tartaric acid-derived synthon. nih.gov This approach has been successfully employed in the synthesis of various bioactive compounds, where controlling the stereochemistry is critical for their biological function. nih.gov

Derivatives of L-(+)-tartaric acid have found significant application as chiral auxiliaries in cycloaddition reactions, such as the Diels-Alder and 1,3-dipolar cycloadditions. nih.gov In these reactions, the tartrate-derived auxiliary is temporarily incorporated into one of the reactants to direct the stereochemical course of the cycloaddition. After the reaction, the auxiliary can be cleaved to yield the desired enantiomerically enriched product. For example, tartrate-derived auxiliaries have been used as "tether control groups" in the Diels-Alder reaction, influencing the facial selectivity of the dienophile's approach to the diene. nih.gov Similarly, in 1,3-dipolar cycloadditions, chiral ligands and catalysts derived from tartaric acid can effectively control the stereochemistry of the newly formed stereocenters. acs.org

Diisopropyl tartrate (DIPT) is a widely used derivative of tartaric acid that serves as a chiral ligand in many asymmetric reactions. wikipedia.orgwikipedia.org Its most notable application is in the Sharpless-Katsuki asymmetric epoxidation of allylic alcohols. wikipedia.orgoregonstate.educhem-station.comwikipedia.org In this reaction, DIPT, in combination with titanium isopropoxide, forms a chiral catalyst that directs the epoxidation to one face of the double bond, resulting in high enantioselectivity. oregonstate.eduquora.com The choice between (+)-DIPT and (-)-DIPT determines which enantiomer of the epoxide is formed, making the reaction highly predictable and versatile. chem-station.comharvard.edu The Sharpless epoxidation has been instrumental in the synthesis of numerous complex natural products and pharmaceuticals. wikipedia.org

Table 1: Key Features of the Sharpless-Katsuki Asymmetric Epoxidation

| Feature | Description |

| Reactants | Primary and secondary allylic alcohols |

| Oxidizing Agent | tert-Butyl hydroperoxide (TBHP) |

| Catalyst System | Titanium tetra(isopropoxide) and Diethyl tartrate (DET) or Diisopropyl tartrate (DIPT) |

| Stereocontrol | The absolute configuration of the epoxide product is determined by the chirality of the tartrate ligand used. |

| Significance | A reliable and predictable method for creating chiral epoxides, which are versatile synthetic intermediates. |

This table summarizes the essential components and characteristics of the Sharpless-Katsuki asymmetric epoxidation, a key application of diisopropyl tartrate.

Researchers have designed and synthesized novel pyrrolidinium (B1226570) cations based on L-(+)-tartaric acid. researchgate.net These chiral cations can be used to create chiral ionic liquids (CILs), which are salts with melting points below 100 °C that possess a chiral component. researchgate.netrsc.org CILs are gaining interest as environmentally friendly solvents and catalysts for enantioselective reactions. researchgate.net The synthesis strategy is often straightforward and results in good yields. researchgate.net The properties of these tartaric acid-derived CILs can be tuned by modifying the structure of the cation and the counter-anion. rsc.org These novel CILs have potential applications in various fields, including asymmetric synthesis and chiral separation. researchgate.netmdpi.com

Derivatives of L-(+)-tartaric acid have been employed in the synthesis of inherently chiral fullerene adducts. researchgate.net One approach involves the use of cyclo-[n]-malonate tethers derived from (–)-dimethyl-2,3-O-isopropylidene-L-tartrate. researchgate.net These chiral tethers can be reacted with fullerenes, such as C60, to produce bis- and tris-adducts with a specific, inherently chiral addition pattern. researchgate.net The synthesis and separation of these enantiomerically pure fullerene derivatives are significant for the development of new chiral materials with unique optoelectronic properties. researchgate.netnih.gov The use of tartaric acid derivatives provides a powerful tool for controlling the stereochemistry of these complex three-dimensional structures. researchgate.net

Resolving Agents for Enantioseparation of Racemic Mixtures

L-(+)-Tartaric acid is a classical and widely used resolving agent for the separation of racemic mixtures of chiral compounds, particularly amines. wikipedia.orglibretexts.orglibretexts.orglibretexts.org The principle of this method, known as chiral resolution, relies on the reaction of the racemic mixture with an enantiomerically pure resolving agent to form a pair of diastereomers. wikipedia.orgmsu.edu

The reaction of a racemic base with L-(+)-tartaric acid results in the formation of two diastereomeric salts. rsc.org These diastereomers have different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. msu.edursc.org Once the diastereomeric salts are separated, the individual enantiomers of the original base can be recovered by treatment with a strong base to break the salt linkage. libretexts.org This method has been historically significant, dating back to Louis Pasteur's separation of racemic tartaric acid itself using a chiral amine. wikipedia.org

Table 2: Common Chiral Resolving Agents Derived from or Including Tartaric Acid

| Resolving Agent | Type of Compound Resolved | Principle of Separation |

| L-(+)-Tartaric acid | Racemic bases (amines) | Forms diastereomeric salts with different solubilities. |

| Antimony potassium tartrate | Chiral cations | Forms diastereomeric salts. wikipedia.org |

| Di-p-toluoyl-tartaric acid | Racemic bases | Enhanced crystallinity of diastereomeric salts. |

This table provides examples of how L-(+)-tartaric acid and its derivatives are used as resolving agents for the separation of enantiomers.

The efficiency of the resolution process can be influenced by the choice of solvent and the specific derivative of tartaric acid used. libretexts.org For example, L-(+)-tartaric acid has been successfully used as a chiral selector in high-speed countercurrent chromatography for the preparative enantioseparation of pharmaceuticals like ofloxacin. researchgate.net

Diastereomeric Salt Formation for Chiral Resolution (e.g., DL-Leucine, Ibuprofen)

The separation of racemic mixtures into their constituent enantiomers, a process known as chiral resolution, is crucial in the pharmaceutical industry, as enantiomers of a drug can have significantly different pharmacological activities. advanceseng.com One of the most effective methods for chiral resolution is the formation of diastereomeric salts. advanceseng.comwikipedia.org This technique involves reacting a racemic mixture with a single enantiomer of a chiral resolving agent, such as a derivative of L-(+)-tartaric acid. The resulting products are diastereomers, which have different physical properties, most notably solubility, allowing for their separation by methods like fractional crystallization. advanceseng.comwikipedia.org

DL-Leucine Resolution: A study on the chiral resolution of DL-leucine (DL-LEU) utilized (+)-di-1,4-toluoyl-D-tartaric acid monohydrate (D-DTTA) as the resolving agent. rsc.org Diastereomeric salts, D-LEU:D-DTTA (D–D) and L-LEU:D-DTTA (L–D), were synthesized. rsc.org The difference in their crystal structures and thermodynamic properties, particularly the lower solubility of the D–D salt, enabled the separation. rsc.org Through a multi-stage crystallization process, enantiomeric excess (ee) values of 91.20% for D–D and -73.32% for L–D were achieved, demonstrating an effective method for separating DL-LEU. rsc.org

Ibuprofen (B1674241) Resolution: Ibuprofen, a common non-steroidal anti-inflammatory drug (NSAID), is typically sold as a racemic mixture, although the (S)-(+)-enantiomer is responsible for its pharmacological activity. nih.govresearchgate.net The resolution of racemic ibuprofen has been achieved using derivatives of tartaric acid. A novel chiral resolving agent based on a tartaric acid derivative was used to form diastereomeric salts with (RS)-ibuprofen. researchgate.net The process allowed for the separation of the individual enantiomers through acid salt preparation, resulting in high chiral purity for both (S)-(+)-Ibuprofen Gentisate (97.39% by HPLC) and (R)-(-)-Ibuprofen Gentisate (96.66% by HPLC). researchgate.net

| Racemic Compound | Resolving Agent | Key Finding | Achieved Purity (ee or by HPLC) | Reference |

|---|---|---|---|---|

| DL-Leucine | (+)-di-1,4-toluoyl-D-tartaric acid monohydrate (D-DTTA) | The D-LEU:D-DTTA diastereomeric salt is more stable and has lower solubility, enabling separation. | 91.20% (D–D) and -73.32% (L–D) | rsc.org |

| (RS)-Ibuprofen | O, O'-Disubstituted Tartaric Acid Derivative (Gentisate) | Formation of diastereomeric salts allows for effective separation of enantiomers. | 97.39% (S)-(+)-Ibuprofen Gentisate; 96.66% (R)-(-)-Ibuprofen Gentisate | researchgate.netresearchgate.net |

Mechanistic Studies of Chiral Recognition in Resolution Processes

The efficacy of diastereomeric salt formation hinges on the specific molecular interactions between the chiral resolving agent and the individual enantiomers of the racemate—a phenomenon known as chiral recognition. Understanding the mechanism of this recognition is key to designing more efficient resolution processes.

In the resolution of DL-leucine with (+)-di-1,4-toluoyl-D-tartaric acid monohydrate (D-DTTA), analysis of the crystal structures, thermodynamic properties, and intermolecular interactions revealed the basis for chiral recognition. rsc.org The study showed that the D–D diastereomer (D-LEU:D-DTTA) is more stable and possesses lower solubility compared to the L–D diastereomer (L-LEU:D-DTTA). rsc.org This difference in stability and solubility, which is fundamental to the separation, arises from the specific way D-DTTA binds more favorably to D-leucine. rsc.org This preferential binding is a direct result of the spatial arrangement of atoms and functional groups in the molecules, which allows for stronger and more stable intermolecular interactions (such as hydrogen bonding) in the D-D crystal lattice.

Functional Derivatives for Antimicrobial Research

The rise of multi-drug resistant (MDR) bacteria presents a significant global health challenge, necessitating the development of new antimicrobial agents. ffhdj.comffhdj.com Derivatives of L-(+)-tartaric acid have emerged as a promising class of compounds in this area, offering potential alternatives to traditional antibiotics. ffhdj.comffhdj.com

Synthesis of Complex Amino Salts and Cyclic Imides with Antimicrobial Activity

Researchers have synthesized various L-(+)-tartaric acid derivatives and tested their antimicrobial properties. In one study, sixteen chiral amides were synthesized from this compound. jcsp.org.pkresearchgate.net The synthesis involved protecting the diacid and dihydroxy groups, followed by reactions with different substituted aromatic amines to create the desired amides. jcsp.org.pkresearchgate.net

Another line of research focused on derivatizing natural this compound with functional groups like cyclohexyl-, phenyl-, benzyl-, and ethanolamine (B43304) to create complex amino salts and cyclic imides. ffhdj.comffhdj.com These synthesized compounds include:

Benzylamide of TA (BI)

Cyclohexylimide of TA (CI)

Phenylimide of TA (PhI)

Benzylamino complex salt of TA (BAS)

Cyclohexylamino complex salt of TA (CAS)

Phenylamino complex salt of TA (PhAS)

Ethanolamine complex salt of TA (EACS) ffhdj.com

These derivatives have demonstrated significant bactericidal and bacteriostatic activity against a range of spoilage bacteria, phytopathogens, and human opportunistic pathogens. ffhdj.comffhdj.com

Investigation of Biodegradation Potential and Mechanisms Against Multi-Drug Resistant Bacteria

A critical aspect of developing new antimicrobial agents is ensuring they are environmentally safe and effective against resistant pathogens. Studies on tartaric acid derivatives have addressed both these points.

Activity Against MDR Bacteria: In vitro analyses have shown that tartaric acid imides and complex amino salts are highly active against MDR Gram-positive and Gram-negative pathogens. ffhdj.comffhdj.com These include problematic bacteria such as Pseudomonas aeruginosa, Stenotrophomonas maltophilia, Klebsiella pneumoniae, Salmonella enteritidis, and Staphylococcus aureus. ffhdj.comffhdj.com The cyclohexyl- derivatives, in particular, showed higher efficiency compared to other variants. scitechpub.org

Biodegradation Potential: The investigation of these novel compounds has also demonstrated their potential for biodegradation by soil microflora. ffhdj.com Specifically, they can be degraded by non-pathogenic bacteria from the Pseudomonas chlororaphis group. ffhdj.comffhdj.com This biodegradability is a significant advantage, suggesting that these compounds could be a safer alternative for applications like food packaging without leading to environmental persistence. ffhdj.comffhdj.comscipub.de Furthermore, the resistance to these compounds appears to be encoded by genes in the nucleoid and is not transmitted by plasmids, which could slow the spread of resistance. ffhdj.comffhdj.com

Tartrate Salts and Derivatives in Advanced Materials Science

The unique crystal structures of tartrate salts give rise to interesting physical properties that are exploited in materials science. One of the most notable examples is Rochelle salt, which exhibits piezoelectricity.

Piezoelectric Properties of Rochelle Salt (Potassium Sodium Tartrate)

Rochelle salt, or potassium sodium tartrate tetrahydrate (KNaC₄H₄O₆·4H₂O), was one of the first materials discovered to be piezoelectric. wikipedia.org The piezoelectric effect is the ability of certain materials to generate an electric charge in response to applied mechanical stress. archive.orgrsc.org This property was first demonstrated in 1880 by Pierre and Jacques Curie, who found the effect was most prominent in quartz and Rochelle salt. archive.org

This property led to the extensive use of Rochelle salt in transducers for phonograph cartridges, microphones, and earpieces during the mid-20th century electronics boom. wikipedia.orgscribd.com These devices had a very high output, with pickup cartridges producing 2 volts or more. wikipedia.org Rochelle salt is ferroelectric between its two Curie temperatures of -18°C and 24.9°C. nih.gov Recent research has explored incorporating Rochelle salt crystals into 3D-printed structures to create multifunctional composites with both mechanical robustness and piezoelectric properties. wikipedia.org These composites have shown an effective piezoelectric coefficient (d₃₃) of up to 120 pC·N⁻¹ and are suitable for applications like smart armor for athletes and fall detection devices for the elderly. wikipedia.orgnih.gov A key advantage is the material's sustainability; the crystals can be dissolved and re-grown, allowing the composite to be repaired. wikipedia.org

| Property | Description/Value | Reference |

|---|---|---|

| Chemical Formula | KNaC₄H₄O₆·4H₂O | nih.gov |

| Common Name | Rochelle Salt, Seignette's Salt | wikipedia.orgnih.gov |

| Key Property | Piezoelectricity, Ferroelectricity | wikipedia.orgarchive.org |

| Ferroelectric Range | Between -18 °C and 24.9 °C | nih.gov |

| Piezoelectric Coefficient (d₃₃) | ~30 pC/N; up to 120 pC·N⁻¹ in composites | wikipedia.orgnih.gov |

| Historical Applications | Phonograph cartridges, microphones, earpieces | wikipedia.orgscribd.com |

| Modern Applications | Smart protective gear, fall detection devices, structural health monitoring | wikipedia.org |

Engineering of Mechanically Improved Bioactive Bone Cements (Brushite-Collagen)

Brushite (dicalcium phosphate (B84403) dihydrate) cements are recognized as promising materials for bone regeneration due to their biocompatibility and biodegradability. However, their application has been constrained by limited mechanical properties and biological performance. Research has demonstrated that the incorporation of L-(+)-Tartaric acid can significantly enhance the mechanical strength of brushite-collagen composite cements.

The mechanism behind this improvement lies in the chiral-selective interaction between L-(+)-Tartaric acid and the growing brushite crystals. L-(+)-Tartaric acid effectively restrains brushite crystal growth by binding to specific crystal planes, a phenomenon not observed with its enantiomer, D-(-)-tartaric acid. The carboxyl and hydroxyl groups of L-(+)-tartaric acid form hydrogen bonds with the calcium and phosphate ions on the brushite mineral surface, with L-(+)-tartaric acid exhibiting a stronger binding affinity than its D-(-) counterpart.

This interaction leads to a reduction in mineral crystal size, which in turn promotes increased crystal packing density and enhances the interaction area between the brushite mineral and the collagen matrix. The resulting composite material exhibits significantly improved mechanical properties. Characterization of these cements has been performed using techniques such as X-ray diffraction (XRD), scanning electron microscopy (SEM), and Fourier-transform infrared spectroscopy (FTIR).

| Property | Method of Analysis | Finding | Impact |

| Crystal Growth | XRD and SEM | L-(+)-Tartaric acid, but not D-(-)-tartaric acid, significantly restrained brushite crystal growth. | Leads to smaller, more densely packed crystals. |

| Fracture Toughness | 3-Point Bend Test | A 30% improvement in fracture toughness was observed compared to traditional brushite cement. | Enhanced mechanical stability of the bone cement. |